molecular formula C11H17N3 B2955924 (5As,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline CAS No. 2209078-33-9

(5As,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline

Cat. No.: B2955924
CAS No.: 2209078-33-9
M. Wt: 191.278
InChI Key: CAQAYUMAHGRIPK-IUCAKERBSA-N
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Description

(5As,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline is a complex heterocyclic compound. Its chemical structure comprises a fused imidazoquinoline ring system. The presence of the imidazole and quinoline moieties suggests potential biological activity. Quinoline derivatives have gained prominence due to their diverse pharmacological properties, including anti-cancer, anti-malarial, anti-microbial, and anti-asthmatic effects .


Synthesis Analysis

Several synthetic routes exist for obtaining quinoline derivatives. Transition-metal-catalyzed methods have emerged as efficient strategies. These methods allow the synthesis of polysubstituted quinolines, which serve as versatile building blocks for various biologically significant heterocycles. Researchers have explored diverse transition-metal catalysts (such as palladium, copper, and iron) to construct quinoline scaffolds. These synthetic pathways provide access to a wide range of quinoline derivatives with varying substitution patterns .

One notable approach involves the Skraup/Doebner–von Miller quinoline synthesis. This method utilizes aniline and glycerine as starting materials. The reaction proceeds through intermediate steps, ultimately leading to the formation of quinoline .

Properties

IUPAC Name

(5aS,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-1H-imidazo[4,5-f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9/h8-9,12H,2-6H2,1H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQAYUMAHGRIPK-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C3CCCNC3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)[C@H]3CCCN[C@H]3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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